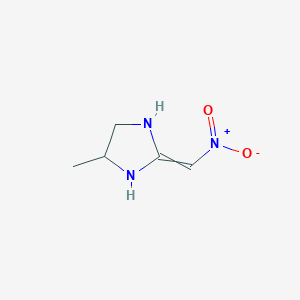
1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane is a chemical compound belonging to the class of triazinanes. This compound is characterized by the presence of three pentylsulfonyl groups attached to a triazinane ring. Triazinanes are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane typically involves the reaction of triazinane with pentylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Triazinane+3Pentylsulfonyl chloride→this compound+3HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazinanes depending on the nucleophile used.
科学的研究の応用
1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong hydrogen bonds with biological molecules, leading to changes in their structure and function. Additionally, the triazinane ring can interact with enzymes and receptors, modulating their activity.
類似化合物との比較
- 1,3,5-Tris(phenylsulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(methylsulfonyl)-1,3,5-triazinane
- 1,3,5-Tris(butylsulfonyl)-1,3,5-triazinane
Comparison: 1,3,5-Tris(pentylsulfonyl)-1,3,5-triazinane is unique due to the presence of pentyl groups, which provide increased hydrophobicity compared to shorter alkyl chains. This property can enhance its solubility in organic solvents and its ability to interact with hydrophobic biological targets. Additionally, the longer alkyl chains may influence the compound’s reactivity and stability in various chemical reactions.
特性
CAS番号 |
56221-19-3 |
|---|---|
分子式 |
C18H39N3O6S3 |
分子量 |
489.7 g/mol |
IUPAC名 |
1,3,5-tris(pentylsulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H39N3O6S3/c1-4-7-10-13-28(22,23)19-16-20(29(24,25)14-11-8-5-2)18-21(17-19)30(26,27)15-12-9-6-3/h4-18H2,1-3H3 |
InChIキー |
XUSLATRAPHDCEH-UHFFFAOYSA-N |
正規SMILES |
CCCCCS(=O)(=O)N1CN(CN(C1)S(=O)(=O)CCCCC)S(=O)(=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)




![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)





